2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid
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Overview
Description
2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid is a complex organic compound with the molecular formula C₁₈H₁₄F₂N₄O₄ and a molecular weight of 388.33 g/mol . This compound is characterized by its unique structure, which includes a pyrazole ring substituted with cyano, difluoromethoxy, and methoxy groups. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid involves multiple steps, typically starting with the preparation of the pyrazole ring. The synthetic route often includes the following steps:
Formation of the pyrazole ring: This is achieved through the reaction of hydrazine with a suitable diketone.
Substitution reactions: The pyrazole ring is then substituted with cyano, difluoromethoxy, and methoxy groups under specific reaction conditions.
Final assembly: The substituted pyrazole is then coupled with other reactants to form the final compound.
Chemical Reactions Analysis
2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to form different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.
Scientific Research Applications
2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.
Industry: While not widely used in industry, it serves as a reference standard for analytical purposes.
Mechanism of Action
The mechanism of action of 2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano, difluoromethoxy, and methoxy groups may play a role in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar compounds to 2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid include other pyrazole derivatives with different substituents. Some examples are:
2-cyano-3-[1-(2-cyanoethyl)-3-[4-(methoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid: Similar structure but lacks the difluoromethoxy group.
2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid: Similar structure but has an ethoxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of substituents, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C18H14F2N4O4 |
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Molecular Weight |
388.3 g/mol |
IUPAC Name |
(E)-2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C18H14F2N4O4/c1-27-15-8-11(3-4-14(15)28-18(19)20)16-13(7-12(9-22)17(25)26)10-24(23-16)6-2-5-21/h3-4,7-8,10,18H,2,6H2,1H3,(H,25,26)/b12-7+ |
InChI Key |
LZCDRPIXZTWOOM-KPKJPENVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC#N)OC(F)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N)OC(F)F |
Origin of Product |
United States |
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